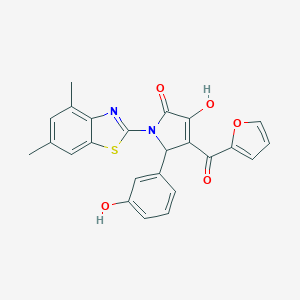![molecular formula C10H9BrN4O2S B255025 (4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)
(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one, also known as BRD4 inhibitor, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of (4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one involves the inhibition of (4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one. (4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one is a protein that binds to acetylated lysine residues on histones, which are involved in the regulation of gene expression. Inhibition of (4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one prevents the recruitment of transcriptional activators to these sites, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one are primarily related to its inhibition of (4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one. This inhibition leads to the downregulation of gene expression, which can have various effects depending on the specific genes affected. In cancer cells, this downregulation can lead to decreased proliferation and increased apoptosis, resulting in anti-cancer effects.
実験室実験の利点と制限
One of the advantages of using (4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one in lab experiments is its specificity for (4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one. This allows for targeted inhibition of this protein, leading to more specific effects on gene expression. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving (4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one. One potential direction is in the development of more specific inhibitors of (4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one, which could lead to increased efficacy and decreased toxicity. Another direction is in the investigation of the role of (4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one in other diseases, such as cardiovascular disease and neurological disorders. Additionally, the use of (4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one in combination with other therapies, such as chemotherapy and immunotherapy, could also be explored.
合成法
The synthesis of (4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one can be accomplished through several methods. One common method involves the reaction between 2-bromo-6-methoxy-4-(prop-2-en-1-yl)phenol and 5-mercapto-1H-1,2,4-triazole-3-carboxamide in the presence of a catalyst such as copper (II) sulfate pentahydrate. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one has been extensively studied in various scientific research applications. One of the primary applications is in the treatment of cancer. It has been shown to inhibit the activity of bromodomain-containing protein 4 ((4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one), which is a protein involved in the regulation of gene expression. Inhibition of (4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one has been shown to have anti-cancer effects in various types of cancer, including leukemia, lymphoma, and solid tumors.
特性
製品名 |
(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one |
|---|---|
分子式 |
C10H9BrN4O2S |
分子量 |
329.18 g/mol |
IUPAC名 |
(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H9BrN4O2S/c1-17-8-3-6(2-7(11)9(8)16)4-13-15-5-12-14-10(15)18/h2-5,13H,1H3,(H,14,18)/b6-4- |
InChIキー |
BUHSHQPPBLUTAM-XQRVVYSFSA-N |
異性体SMILES |
COC1=C/C(=C\NN2C=NNC2=S)/C=C(C1=O)Br |
SMILES |
COC1=CC(=CNN2C=NNC2=S)C=C(C1=O)Br |
正規SMILES |
COC1=CC(=CNN2C=NNC2=S)C=C(C1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254943.png)
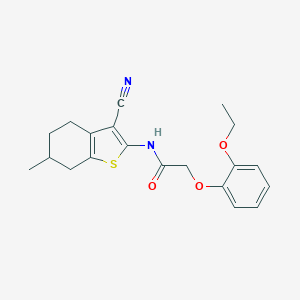
![1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254948.png)

![1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B254950.png)

![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B254952.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254955.png)

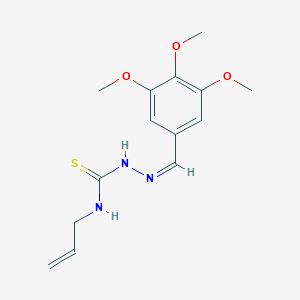
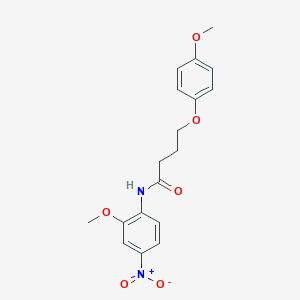
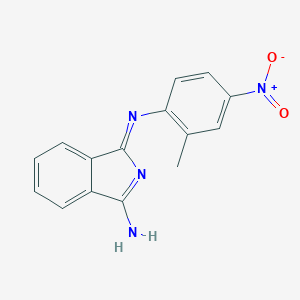
![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)
